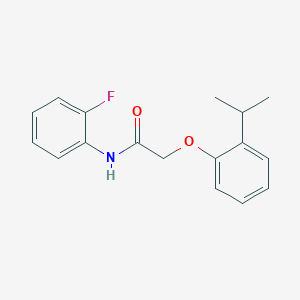

![molecular formula C19H22N2O3 B5505262 2-(4-甲基苯氧基)-N-[4-(4-吗啉基)苯基]乙酰胺](/img/structure/B5505262.png)

2-(4-甲基苯氧基)-N-[4-(4-吗啉基)苯基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The interest in acetamide derivatives, such as "2-(4-methylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide," primarily lies in their diverse chemical reactions, potential applications in material science, and their roles as intermediates in the synthesis of more complex molecules. These compounds often exhibit unique physical and chemical properties, making them subjects of ongoing research.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step chemical processes, starting from basic aromatic compounds or phenols. For instance, the synthesis of N-methyl-2-(4-phenoxyphenoxy)acetamide and its derivatives has been achieved by reactions involving chloroacetamide and phenoxyphenol in the presence of solvents like DMF, highlighting the role of catalysts and reaction conditions in achieving high yields (He Xiang-qi, 2007).

Molecular Structure Analysis

The molecular structure of compounds within this chemical class is characterized by the presence of acetamide groups attached to aromatic rings, possibly substituted with other functional groups like methyl or morpholine. These structures have been elucidated through various spectroscopic methods including IR, NMR, and sometimes X-ray crystallography, providing insights into the spatial arrangement and electronic distribution that dictate their reactivity and properties.

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, including but not limited to, oxidation, reduction, and further substitution reactions. Their chemical behavior is significantly influenced by the functional groups present, as seen in the study of their roles as corrosion inhibitors or in forming more complex organic molecules through reactions like carbonylation (A. Nasser & M. A. Sathiq, 2016).

科学研究应用

合成和生物相互作用

- 合成和DNA/蛋白质结合研究:对新的对乙酰氨基酚衍生物的研究,包括含有吗啉和苯基基团结构的化合物,已经进行,以探索它们的合成和与DNA和蛋白质的相互作用。这些化合物显示出通过嵌入和静态猝灭机制与DNA和小牛血清白蛋白(BSA)牢固结合的能力,这表明在分子相互作用的研究中以及可能在治疗剂的开发中具有潜在的应用 (N. Raj, 2020).

抗菌和抗疟疾研究

- 抗菌和抗疟疾活性:苯乙酰胺和吗啉乙氧苯基衍生物的类似物已被合成并评估其抗菌特性。其中一些化合物对各种细菌和真菌菌株显示出显着的体外活性,表明它们作为抗菌剂的潜力。此外,对抗疟疾活性的类似物进行的研究已证明对小鼠中的恶性疟原虫有希望的结果,这表明在抗疟疾药物的开发中具有潜在应用 (H. P. Jayadevappa 等,2012).

抗氧化和自由基清除活性

- 自由基清除:对酰胺烷基-2-萘酚衍生物的研究探索了它们的抗氧化特性和作用机制。这些研究显示出有效的自由基清除活性,某些化合物可与已知的抗氧化剂相媲美。研究结果表明在开发用于制药或化妆品用途的抗氧化剂方面有应用 (Khawla Boudebbous 等,2021).

合成和光催化降解

- 光催化降解研究:使用TiO2纳米颗粒对对乙酰氨基酚等药物的光催化降解的研究提供了对降解途径和不同光催化系统在紫外线和阳光照射下的效率的见解。这项研究可以为水中有害物质降解的环境修复技术的开发提供信息 (N. Jallouli 等,2017).

属性

IUPAC Name |

2-(4-methylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-15-2-8-18(9-3-15)24-14-19(22)20-16-4-6-17(7-5-16)21-10-12-23-13-11-21/h2-9H,10-14H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXYYNLLGGPQOKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(2-chloro-6-fluoro-3-methylbenzyl)-2-cyclopropyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5505180.png)

![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N'-(2-propoxybenzylidene)acetohydrazide](/img/structure/B5505195.png)

![N,3,6-trimethyl-N-[1-(1,3-thiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5505221.png)

![2-amino-N'-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}benzohydrazide](/img/structure/B5505225.png)

![1-{2-[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2-methylquinolin-4(1H)-one](/img/structure/B5505233.png)

![1-acetyl-4-[3-(difluoromethoxy)benzoyl]-1,4-diazepan-6-ol](/img/structure/B5505242.png)

![methyl 3-[(ethoxycarbonyl)amino]-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylate](/img/structure/B5505248.png)

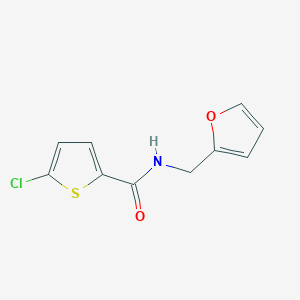

![4-[(2,4-dichlorobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5505256.png)

![2-methyl-5-[4-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone dihydrochloride](/img/structure/B5505280.png)

![(2-{[(1S*,5R*)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-3-thienyl)amine](/img/structure/B5505286.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5505295.png)

![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-5-phenyl-3-isoxazolecarboxamide](/img/structure/B5505296.png)